N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic compound belonging to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a pyrazine ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne. This is followed by the formation of the pyrazine ring through cyclization reactions involving appropriate precursors.
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Step 1: Formation of the Triazole Ring
Reagents: Azide, Alkyne
Conditions: Copper(I) catalysis, room temperature
Reaction: Azide + Alkyne → Triazole
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Step 2: Formation of the Pyrazine Ring
Reagents: Appropriate diketone or diamine precursors
Conditions: Acidic or basic conditions, elevated temperature
Reaction: Cyclization to form the pyrazine ring
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Step 3: Functionalization
Reagents: Cyclohexylmethylamine, carboxylic acid derivatives
Conditions: Mild heating, solvent (e.g., ethanol)
Reaction: Formation of the carboxamide linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate
Conditions: Aqueous or organic solvents, controlled temperature
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Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Solvent (e.g., ethanol), low temperature
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Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Various nucleophiles or electrophiles
Conditions: Solvent (e.g., dichloromethane), room temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their stability and diverse biological activities.
Pyrazines: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is unique due to its specific structural features, which combine the properties of both triazoles and pyrazines. This combination can result in enhanced biological activity and specificity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(cyclohexylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9-8-19-12(14(21)16-9)11(17-18-19)13(20)15-7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,15,20)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQUOMJEQMPRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3CCCCC3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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